molecular formula C19H16N6O B6715209 N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide

Cat. No.: B6715209
M. Wt: 344.4 g/mol
InChI Key: JAERLZOGJMUAOC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide is a complex organic compound that features both benzimidazole and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O/c26-18(25-19-23-15-6-1-2-7-16(15)24-19)14-5-3-4-13(10-14)11-21-17-8-9-20-12-22-17/h1-10,12H,11H2,(H,20,21,22)(H2,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAERLZOGJMUAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=CC(=C3)CNC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole core . The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as sulfur or transition metals .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metals like palladium or nickel.

    Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings .

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-3-[(pyrimidin-4-ylamino)methyl]benzamide is unique due to its dual presence of benzimidazole and pyrimidine rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications .

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